molecular formula C14H10N2O6S B4721217 3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B4721217
M. Wt: 334.31 g/mol
InChI Key: QOTYMXFKACCKAD-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "BZL101" and is known for its anti-cancer properties.

Mechanism of Action

The exact mechanism of action of BZL101 is not fully understood. However, studies have shown that BZL101 inhibits the activity of NF-κB, a transcription factor that plays a crucial role in cancer progression. BZL101 also activates the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
BZL101 has been shown to have several biochemical and physiological effects. In vitro studies have shown that BZL101 induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. BZL101 also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Moreover, BZL101 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of BZL101 is its specificity towards cancer cells. BZL101 has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. Moreover, BZL101 has been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects. However, one of the limitations of BZL101 is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

Several future directions for the research on BZL101 can be explored. Firstly, the mechanism of action of BZL101 needs to be further elucidated to understand its anti-cancer properties better. Secondly, the efficacy of BZL101 in combination with other chemotherapy drugs needs to be studied further. Thirdly, the development of more efficient methods for the synthesis of BZL101 needs to be explored to make it more accessible for research purposes. Lastly, the potential applications of BZL101 in other fields, such as neurodegenerative diseases, need to be studied further.
In conclusion, 3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione is a chemical compound that has shown promising results in cancer treatment. Its anti-cancer properties, specificity towards cancer cells, and ability to enhance the efficacy of chemotherapy drugs make it a potential candidate for cancer therapy. However, further research needs to be conducted to understand its mechanism of action better and explore its potential applications in other fields.

Scientific Research Applications

3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in cancer treatment. Several studies have shown that BZL101 inhibits the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and reducing inflammation. Moreover, BZL101 has been shown to enhance the efficacy of chemotherapy drugs and reduce their side effects.

properties

IUPAC Name

(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6S/c1-2-3-15-13(17)12(23-14(15)18)5-8-4-10-11(22-7-21-10)6-9(8)16(19)20/h2,4-6H,1,3,7H2/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTYMXFKACCKAD-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione

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